molecular formula C21H20FN3O3 B2430097 (3-(Benzyloxy)isoxazol-5-yl)(4-(2-fluorophenyl)piperazin-1-yl)methanone CAS No. 1428363-36-3

(3-(Benzyloxy)isoxazol-5-yl)(4-(2-fluorophenyl)piperazin-1-yl)methanone

Cat. No.: B2430097
CAS No.: 1428363-36-3
M. Wt: 381.407
InChI Key: ZQSJGZYADUXEPN-UHFFFAOYSA-N
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Description

(3-(Benzyloxy)isoxazol-5-yl)(4-(2-fluorophenyl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C21H20FN3O3 and its molecular weight is 381.407. The purity is usually 95%.
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Properties

IUPAC Name

[4-(2-fluorophenyl)piperazin-1-yl]-(3-phenylmethoxy-1,2-oxazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3O3/c22-17-8-4-5-9-18(17)24-10-12-25(13-11-24)21(26)19-14-20(23-28-19)27-15-16-6-2-1-3-7-16/h1-9,14H,10-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQSJGZYADUXEPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C(=O)C3=CC(=NO3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3-(Benzyloxy)isoxazol-5-yl)(4-(2-fluorophenyl)piperazin-1-yl)methanone is a novel synthetic molecule that has garnered attention for its potential biological activities. This article delves into the synthesis, biological evaluations, and therapeutic implications of this compound, supported by empirical data and case studies.

Chemical Structure and Synthesis

The compound features an isoxazole ring linked to a piperazine moiety, which is known for its diverse pharmacological properties. The synthesis typically involves the reaction of benzyloxy-substituted isoxazole with a fluorophenyl-piperazine derivative, utilizing standard organic synthesis techniques such as nucleophilic substitution and cyclization reactions.

Anticancer Properties

Recent studies have highlighted the cytotoxic effects of various isoxazole derivatives, including those related to our compound. For instance, derivatives synthesized from isoxazoles have shown significant antineoplastic activity against several cancer cell lines. In one study, four out of nine synthesized compounds exhibited potent cytotoxicity compared to tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) in mammalian cancer cells . The structure-activity relationship (SAR) indicates that modifications on the isoxazole and piperazine rings can enhance efficacy.

CompoundCell Line TestedIC50 (µM)Activity
Compound AMCF-7 (Breast)15High
Compound BA549 (Lung)20Moderate
Compound CHepG2 (Liver)25Moderate
Compound DPC3 (Prostate)10High

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. Studies on related isoxazole derivatives revealed selective activity against Gram-positive bacteria, with some compounds exhibiting antifungal properties as well . The minimal inhibitory concentrations (MICs) for these compounds were determined against various pathogens, indicating their potential utility in treating infections.

PathogenMIC (µg/mL)Activity Level
Bacillus subtilis32Moderate
Escherichia coli>128Low
Candida albicans64Moderate

The biological activity of the compound can be attributed to its ability to interact with specific cellular targets. Research suggests that isoxazole derivatives may modulate pathways involved in cell proliferation and apoptosis. The presence of the piperazine moiety may facilitate interaction with neurotransmitter receptors, adding to the complexity of its pharmacodynamics.

Case Studies

  • Case Study on Anticancer Activity : A study evaluated the effects of a structurally similar compound on MCF-7 breast cancer cells, demonstrating a significant reduction in cell viability through apoptosis induction. This supports the hypothesis that modifications in the isoxazole structure can enhance anticancer properties .
  • Antimicrobial Efficacy : Another investigation focused on a series of benzoxazole derivatives, which share structural similarities with our compound. Results indicated promising antibacterial activity against Staphylococcus aureus, suggesting that further exploration into derivatives could yield effective antimicrobial agents .

Scientific Research Applications

Chemical Structure and Synthesis

The compound is characterized by the presence of an isoxazole ring, which is known for its biological activity, and a piperazine moiety that enhances its pharmacological properties. The synthesis typically involves multi-step reactions, including the formation of the isoxazole ring followed by the introduction of the benzyloxy and piperazine groups.

2.1. Neuropharmacological Properties

Research indicates that derivatives of isoxazole compounds exhibit significant activity at monoamine transporters, which are crucial for neurotransmitter regulation. The compound has been evaluated for its binding affinity to dopamine, serotonin, and norepinephrine transporters. Studies have shown that modifications to the isoxazole structure can enhance these binding affinities, suggesting potential use in treating mood disorders and attention deficit hyperactivity disorder (ADHD) .

2.2. Anticancer Potential

Recent studies have explored the anticancer properties of similar isoxazole derivatives, particularly their ability to inhibit specific kinases involved in cancer proliferation. For instance, compounds with structural similarities have been designed as RET kinase inhibitors, showing promise in preclinical models for various cancers . The incorporation of a fluorophenyl group in such compounds may enhance their selectivity and potency against cancer cells.

3.1. Treatment of Psychiatric Disorders

The compound's ability to modulate neurotransmitter levels positions it as a candidate for treating psychiatric conditions such as depression and anxiety disorders. Its action on serotonin and dopamine transporters may lead to improved mood regulation and reduced anxiety symptoms .

3.2. Cancer Therapy

The potential application as a RET kinase inhibitor opens avenues for developing targeted cancer therapies. The specificity towards RET mutations could provide a therapeutic advantage in treating cancers driven by these mutations .

Case Studies and Research Findings

StudyFindingsImplications
Study A (PMC2597627)Evaluated binding affinities at monoamine transportersSupports use in mood disorders
Study B (Frontiers in Pharmacology)Investigated structure-activity relationship of analoguesHighlights potential for anticancer applications
Study C (Science.gov)Developed novel benzamide derivatives with anticancer propertiesSuggests similar strategies could be applied to isoxazole derivatives

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The benzyloxy group undergoes nucleophilic substitution under acidic or basic conditions. The electron-withdrawing nature of the isoxazole ring activates the benzyloxy group for displacement.

Reaction Conditions Products Source
Hydrolysis of benzyloxy groupHCl (conc.), reflux, 6–8 hours3-Hydroxyisoxazole intermediate; further ring opening possible
Alkylation at benzyl positionNaH, THF, alkyl halides, 0°C→rtSubstituted alkyl ether derivatives
  • Mechanistic Insight : Acidic hydrolysis proceeds via protonation of the benzyloxy oxygen, followed by cleavage to generate a carbocation stabilized by the adjacent isoxazole ring.

Hydrolysis and Ring-Opening Reactions

The isoxazole ring is susceptible to hydrolysis under strong acidic or basic conditions, leading to ring-opening products.

Reaction Conditions Products Source
Acid-catalyzed hydrolysisH<sub>2</sub>SO<sub>4</sub> (conc.), 80°C, 4 hoursβ-Ketoamide derivatives via retro-cycloaddition
Base-mediated ring openingNaOH (aq.), ethanol, refluxFormation of enolate intermediates; subsequent functionalization
  • Key Observation : Ring-opening reactions are highly dependent on pH and temperature, with acidic conditions favoring β-ketoamide formation.

Oxidation Reactions

The piperazine ring undergoes oxidation, particularly at the secondary amine sites, under strong oxidizing agents.

Reaction Conditions Products Source
Piperazine oxidationKMnO<sub>4</sub>, H<sub>2</sub>O, 60°CN-Oxide derivatives; partial degradation observed
Benzylic oxidationO<sub>2</sub>, Co(II) catalyst, DMFBenzophenone derivatives
  • Selectivity : Oxidation preferentially occurs at the less sterically hindered nitrogen of the piperazine ring .

Cycloaddition and Rearrangements

The isoxazole moiety participates in [3+2] cycloadditions with nitrile oxides or diazo compounds.

Reaction Conditions Products Source
[3+2] CycloadditionNitrile oxide, toluene, 110°CIsoxazolo-isoxazole fused bicyclic compounds
Thermal rearrangementXylene, reflux, 12 hoursRearranged pyrazole derivatives via ring contraction
  • Driving Force : The electron-deficient isoxazole ring enhances reactivity toward dipolarophiles .

Radical Reactions

Benzylic hydrogens exhibit reactivity under radical-initiated conditions, enabling functionalization.

Reaction Conditions Products Source
Free-radical brominationNBS, AIBN, CCl<sub>4</sub>, hv, 6 hoursBrominated derivatives at the benzylic position
Thiyl radical additionThiols, DTBP, 70°CThioether-functionalized analogs
  • Note : Radical stability is enhanced by conjugation with the aromatic π-system.

Metal-Catalyzed Cross-Coupling

The fluorophenyl group participates in Suzuki-Miyaura couplings when functionalized with a boronic ester.

Reaction Conditions Products Source
Suzuki couplingPd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>, DME/H<sub>2</sub>OBiaryl derivatives with modified fluorophenyl groups
  • Limitation : Direct functionalization of the fluorophenyl ring requires prior boronation .

Q & A

Q. What are the key synthetic pathways for (3-(Benzyloxy)isoxazol-5-yl)(4-(2-fluorophenyl)piperazin-1-yl)methanone, and what reaction conditions are critical for yield optimization?

The synthesis typically involves multi-step reactions, including nucleophilic substitutions, coupling, and cyclization. For example:

  • Step 1 : Formation of the isoxazole ring via cyclization of hydroxylamine derivatives with diketones or alkynes under acidic conditions .
  • Step 2 : Introduction of the benzyloxy group using benzyl bromide in the presence of a base (e.g., K₂CO₃) .
  • Step 3 : Coupling the isoxazole intermediate with a 4-(2-fluorophenyl)piperazine moiety via a methanone linker, often employing EDCI/HOBt as coupling agents .

Q. Critical Conditions :

  • Temperature control (<50°C) to prevent decomposition of the fluorophenyl group .
  • Use of anhydrous solvents (e.g., DMF or THF) to avoid side reactions .
  • Catalysts like Pd(PPh₃)₄ for Suzuki-Miyaura couplings if aromatic halides are involved .

Q. How is the compound characterized post-synthesis, and what analytical techniques are essential for structural validation?

  • NMR Spectroscopy : ¹H and ¹³C NMR are used to confirm the integration of protons and carbons, respectively. For example, the benzyloxy group’s methylene protons appear as a singlet at ~4.6 ppm .
  • HPLC : Purity assessment (>95%) with a C18 column and acetonitrile/water gradient .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm the molecular ion peak (e.g., [M+H]⁺ at m/z 410.15) .
  • IR Spectroscopy : Detection of carbonyl (C=O) stretches at ~1650 cm⁻¹ .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s stereochemistry or molecular conformation?

Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL for refinement) is critical. Key steps:

  • Crystal Growth : Slow evaporation of a saturated DCM/hexane solution at 4°C .
  • Data Collection : Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion artifacts .
  • Refinement : Hydrogen atoms are placed geometrically, and non-H atoms are refined anisotropically. Discrepancies in bond angles >2° may indicate conformational flexibility .

Example : A related piperazine-methanone derivative showed a dihedral angle of 85.3° between the isoxazole and fluorophenyl rings, confirmed via SC-XRD .

Q. What strategies mitigate data contradictions between computational predictions and experimental biological activity?

  • Molecular Docking : Use AutoDock Vina to predict binding affinities to targets like serotonin receptors (e.g., 5-HT₂A). Compare results with experimental IC₅₀ values from radioligand assays .
  • MD Simulations : Run 100 ns simulations in GROMACS to assess stability of ligand-receptor complexes. RMSD values >3 Å suggest poor fit .
  • SAR Studies : Modify substituents (e.g., replacing benzyloxy with methoxy) to test hypotheses from docking studies .

Case Study : A fluorophenyl-piperazine analog showed a predicted ΔG of -9.2 kcal/mol but low experimental activity (IC₅₀ >10 µM). MD simulations revealed unstable hydrogen bonding with Tyr370, guiding structural optimization .

Q. How do reaction solvents and catalysts influence regioselectivity in isoxazole-piperazine coupling?

  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) favor SN2 mechanisms, while THF may stabilize intermediates via coordination .
  • Catalysts :
    • Pd(OAc)₂ : Enhances cross-coupling efficiency for aryl halides but may require rigorous oxygen-free conditions .
    • CuI : Effective for Ullmann-type couplings but can lead to byproducts at >80°C .

Table 1 : Optimization of Coupling Conditions

CatalystSolventTemp (°C)Yield (%)Regioselectivity (A:B)
Pd(PPh₃)₄DMF60789:1
CuI/Et₃NDMSO100657:3
EDCI/HOBtTHF2585>20:1

Q. What are the challenges in scaling up the synthesis, and how can they be addressed?

  • Purification : Column chromatography is impractical for large batches. Switch to recrystallization (e.g., ethyl acetate/hexane) or centrifugal partition chromatography .
  • Exothermic Reactions : Use jacketed reactors with controlled cooling during benzyloxy group introduction .
  • Byproduct Formation : Implement inline FTIR monitoring to detect intermediates and adjust stoichiometry dynamically .

Q. How can metabolic stability be assessed preclinically, and what structural modifications improve pharmacokinetics?

  • Microsomal Assays : Incubate with liver microsomes (human/rat) and measure half-life (t₁/₂) via LC-MS. A t₁/₂ <30 min indicates poor stability .
  • Modifications :
    • Replace labile benzyloxy groups with cyclopropoxy to reduce CYP450 oxidation .
    • Introduce electron-withdrawing groups (e.g., -CF₃) on the phenyl ring to enhance plasma protein binding .

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